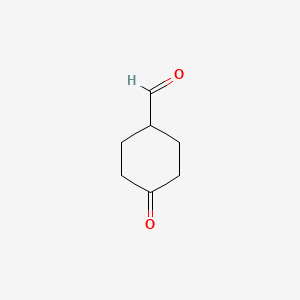

4-Oxocyclohexanecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKUFOBKQJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457497 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-81-5 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Oxocyclohexanecarbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 4-Oxocyclohexanecarbaldehyde, a bifunctional cyclic ketone-aldehyde, represents a versatile building block with significant potential in the synthesis of complex molecular architectures. Its unique combination of a reactive aldehyde group and a modifiable ketone on a cyclohexane ring offers a rich platform for chemical elaboration. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and burgeoning role in the design of targeted therapies, with a particular focus on kinase inhibitors.

Core Compound Identification

IUPAC Name: 4-oxocyclohexane-1-carbaldehyde[1] CAS Number: 96184-81-5[1]

This compound is also known by several synonyms, including 4-formylcyclohexanone and cyclohexanone-4-carboxaldehyde.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 80.8 ± 22.4 °C | [2] |

| LogP | -0.12 | [2] |

| Topological Polar Surface Area | 34.14 Ų | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through various routes. A well-documented and efficient method involves the hydrolysis of a protected precursor, 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane.[3] This protocol offers a high yield and a straightforward purification process.

Experimental Protocol

-

Reaction Setup: A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water, and 200 ml of glacial acetic acid is heated to reflux for 1 hour.[3] The acetic acid acts as a catalyst for the hydrolysis of the enol ether and the ketal.

-

Work-up and Extraction: The solvent is removed on a rotary evaporator. The resulting yellow oil is diluted with 200 ml of water and neutralized with a saturated sodium carbonate solution. The aqueous phase is then extracted three times with methylene chloride.[3]

-

Purification: The combined organic phases are dried over magnesium sulfate and evaporated. The crude product is then purified by distillation at 70° C under a reduced pressure of 0.15 Torr to yield 4-formylcyclohexanone (6.7 g, 93% yield).[3]

References

4-Oxocyclohexanecarbaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 4-Oxocyclohexanecarbaldehyde, a bifunctional organic molecule, has emerged as a particularly valuable scaffold. Its cyclohexane core, decorated with both a ketone and an aldehyde, offers a unique combination of conformational rigidity and reactive handles for chemical elaboration. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a strong emphasis on its application in the construction of complex, drug-like molecules.

Part 1: Molecular Structure and Physicochemical Properties

Core Molecular Identity

The fundamental molecular identity of this compound is defined by its chemical formula and systematic nomenclature.

Structural Elucidation and Conformational Analysis

The molecular structure of this compound consists of a cyclohexane ring substituted with a formyl group (-CHO) at the 1-position and a carbonyl group (=O) at the 4-position. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. This leads to the possibility of cis and trans isomers, depending on the relative orientation of the substituents. The trans isomer, where the formyl group and the axial hydrogen at the 1-position are on opposite sides of the ring, is generally the more thermodynamically stable and, therefore, the more common isomer.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data is crucial for the effective use of this compound in synthesis and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 126.15 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 80.8 ± 22.4 °C | [5] |

| ¹H NMR | The aldehyde proton (CHO) typically appears as a singlet around δ 9.7 ppm. The protons on the cyclohexane ring will show complex splitting patterns in the region of δ 1.5-3.0 ppm. | [6] |

| ¹³C NMR | The aldehyde carbonyl carbon resonates around δ 204 ppm, while the ketone carbonyl carbon is found near δ 210 ppm. The carbons of the cyclohexane ring appear in the δ 25-50 ppm range. | [6] |

| IR Spectroscopy | Strong, characteristic C=O stretching absorptions are observed for both the ketone (around 1715 cm⁻¹) and the aldehyde (around 1730 cm⁻¹). |

Part 2: Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. A prevalent and reliable method involves the ozonolysis of 4-vinylcyclohexene. This method is advantageous due to the ready availability of the starting material and the high efficiency of the reaction.

Experimental Protocol: Ozonolysis of 4-Vinylcyclohexene

-

Reaction Setup: A solution of 4-vinylcyclohexene in a suitable solvent, typically dichloromethane (DCM) or a methanol/DCM mixture, is cooled to -78 °C in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet bubbler.

-

Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction is monitored by the persistence of the characteristic blue color of ozone, indicating the complete consumption of the starting material.

-

Quenching: Excess ozone is removed by purging the solution with a stream of nitrogen or argon.

-

Reductive Workup: A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added to the cold solution. The reaction mixture is then allowed to warm to room temperature slowly. This step cleaves the intermediate ozonide to yield the desired dicarbonyl compound.

-

Purification: The crude product is purified by silica gel column chromatography to afford pure this compound.

References

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 96184-81-5 | this compound - AiFChem [aifchem.com]

- 3. 4-OXO-CYCLOHEXANECARBOXALDEHYDE | 96184-81-5 [chemicalbook.com]

- 4. 96184-81-5 | this compound - AiFChem [aifchem.com]

- 5. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic data (NMR, IR, MS) of 4-Oxocyclohexanecarbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxocyclohexanecarbaldehyde

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Bifunctional Molecules

In the landscape of synthetic chemistry and drug development, molecules possessing multiple reactive centers, such as this compound, represent both unique opportunities and significant analytical challenges. This compound, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, is a versatile building block. Its utility, however, is predicated on unambiguous structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, moving beyond mere data presentation to offer insights into the interpretation and causality behind the spectral features.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₇H₁₀O₂, Molecular Weight: 126.15 g/mol ) presents a fascinating case for spectroscopic analysis.[1] The electronic environments of the two carbonyl groups are distinct, and the stereochemistry of the cyclohexane ring influences the magnetic environments of its protons. A multi-technique approach is therefore essential for a holistic and unequivocal characterization.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The aldehyde proton is particularly diagnostic, appearing far downfield due to the strong deshielding effect of the carbonyl group. The cyclohexane protons exist in a complex, overlapping multiplet region, a result of their similar chemical environments and intricate spin-spin coupling.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.71 | s (singlet) | 1H | Aldehyde (-CHO) |

| 2.64–2.62 | m (multiplet) | 1H | Cyclohexane (CH) |

| 2.41–2.29 | m (multiplet) | 5H | Cyclohexane (CH₂) |

| 2.20–2.15 | m (multiplet) | 2H | Cyclohexane (CH₂) |

| 1.94–1.89 | m (multiplet) | 2H | Cyclohexane (CH₂) |

Data sourced from Benchchem.[2]

Expert Interpretation:

-

The Aldehyde Proton (δ 9.71): The singlet at 9.71 ppm is the unmistakable signature of the aldehydic proton.[3] Its significant downfield shift is caused by the anisotropic magnetic field of the C=O bond. It appears as a singlet because it has no adjacent protons to couple with.

-

The Cyclohexane Protons (δ 1.89-2.64): The protons on the cyclohexane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling.[4] The protons alpha to the ketone (positions 3 and 5) are expected to be the most deshielded of the ring protons, contributing to the downfield region of the multiplet. Conformational averaging of the chair forms at room temperature results in the observed complex multiplets.

¹³C NMR Spectroscopy: A Carbon Count

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and offers crucial information about their hybridization and electronic environment. The two carbonyl carbons are the most prominent features.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 208.9 | Ketone Carbonyl (C=O) |

| 201.5 | Aldehyde Carbonyl (CHO) |

| 42.1–25.3 | Cyclohexane Carbons (CH, CH₂) |

Data sourced from Benchchem.[2]

Expert Interpretation:

-

Carbonyl Carbons (δ 208.9, 201.5): The presence of two distinct signals in the carbonyl region (typically >160 ppm) confirms the existence of both the ketone and aldehyde functional groups.[5] The ketone carbon is slightly further downfield than the aldehyde carbon, a typical trend for such functionalities.[2]

-

Cyclohexane Carbons (δ 42.1–25.3): The aliphatic carbons of the cyclohexane ring appear in the upfield region.[2] Due to the symmetry of the molecule (assuming rapid chair-chair interconversion), fewer than six signals may be resolved in this region. The exact assignment of these carbons would require advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 | C-H Stretch | Aldehyde (CHO) |

| ~1715 | C=O Stretch | Aldehyde (CHO) |

| ~1705 | C=O Stretch | Ketone (C=O) |

Data sourced from Benchchem.[2]

Expert Interpretation:

-

Aldehyde C-H Stretch (~2820 cm⁻¹): A key diagnostic peak for aldehydes is the C-H stretching vibration, which typically appears as a medium-intensity band between 2850 and 2700 cm⁻¹.[2] The presence of a band around 2820 cm⁻¹ is strong evidence for the aldehyde group.

-

Carbonyl C=O Stretches (~1715 and ~1705 cm⁻¹): The most intense absorptions in the spectrum are due to the carbonyl stretches.[6] The presence of two distinct C=O peaks is expected. The aldehyde carbonyl typically absorbs at a slightly higher frequency (~1715 cm⁻¹) than the cyclohexanone carbonyl (~1705 cm⁻¹).[2] This separation confirms the presence of two different carbonyl environments.

-

Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclohexane ring will also be present.[7]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Interpretation |

| 126.1 | Molecular Ion (M⁺) |

| 98 | [M - CO]⁺ |

| 97 | [M - CHO]⁺ |

| 81 | [M - H₂O - CH₃]⁺ (tentative) |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Data interpretation based on Benchchem and general fragmentation principles.

Expert Interpretation:

-

Molecular Ion (m/z 126.1): The peak at m/z 126 corresponds to the molecular weight of the compound (C₇H₁₀O₂), confirming its elemental composition.[2] The exact mass is 126.068079557 Da.[1]

-

Key Fragmentations: The fragmentation of the molecular ion is driven by the presence of the two carbonyl groups.

-

Loss of CO (m/z 98): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 98.

-

Loss of the Formyl Radical (m/z 97): Alpha-cleavage next to the aldehyde carbonyl can result in the loss of the formyl radical (•CHO, 29 Da), giving rise to the fragment at m/z 97.[8]

-

Other Fragments: The peaks at m/z 81 and 55 represent further fragmentation of the cyclohexane ring structure, which can be complex and involve rearrangements.[9]

-

Figure 2: Proposed Key Fragmentation Pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) system for volatile compounds.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form the molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. ¹H and ¹³C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key aldehyde and ketone functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous and robust analytical data package, which is indispensable for researchers, scientists, and drug development professionals relying on this versatile chemical intermediate.

References

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 96184-81-5 | Benchchem [benchchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

Synthesis of 4-Oxocyclohexanecarbaldehyde from cyclohexene derivatives

An In-depth Technical Guide: Synthesis of 4-Oxocyclohexanecarbaldehyde from Cyclohexene Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, possessing both a ketone and an aldehyde moiety within a conformationally well-defined cyclohexane framework. This structure makes it a prime intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise control over stereochemistry and functional group manipulation is paramount. This technical guide provides a comprehensive analysis of robust synthetic strategies for accessing this target molecule, starting from readily available cyclohexene derivatives. We will dissect key methodologies, including multi-step pathways involving hydroformylation and selective oxidation, as well as routes leveraging the Wacker-Tsuji oxidation. The discussion emphasizes the underlying mechanistic principles, the rationale behind experimental design, and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry. The incorporation of two distinct carbonyl functionalities—a ketone within the ring and an aldehyde on a side chain—at the 1,4-positions creates a molecule of significant synthetic potential. The differential reactivity of the aldehyde (more electrophilic, prone to nucleophilic attack and oxidation) versus the ketone allows for sequential, chemoselective transformations. This guide focuses on elucidating practical and efficient synthetic routes from cyclohexene precursors, which offer a cost-effective and versatile entry point to this valuable intermediate.

Comparative Analysis of Primary Synthetic Strategies

The synthesis of a difunctional target like this compound from simpler unsaturated precursors requires a carefully orchestrated sequence of reactions. The primary challenge lies in achieving high chemoselectivity—installing and manipulating one functional group without affecting another or a precursor to it. We will explore two principal, multi-step strategies that leverage the reactivity of the cyclohexene double bond.

| Strategy | Starting Material | Key Transformations | Advantages | Challenges & Considerations |

| Route A: Hydroformylation & Oxidation | Cyclohex-3-ene-1-methanol | 1. Hydroformylation2. Oxidation of secondary alcohol | Utilizes well-established industrial processes (hydroformylation).[1] Good potential for controlling stereochemistry at C4. | Requires selective hydroformylation.Final oxidation step must be compatible with the aldehyde group. |

| Route B: Wacker-Tsuji & Alcohol Oxidation | Cyclohex-3-ene-1-methanol | 1. Wacker-Tsuji Oxidation2. Oxidation of primary alcohol | Direct conversion of C=C to a ketone.[2][3]Milder conditions often possible for alcohol oxidation. | Wacker oxidation of internal alkenes can have regioselectivity issues.Palladium catalyst can be expensive. |

| Route C: Ozonolysis | Substituted Bicyclic Alkenes | Oxidative Cleavage (Ozonolysis) | Potentially the most direct route in terms of bond cleavage.High efficiency for C=C cleavage.[4][5] | Requires a specialized, often non-commercial, starting material.Handling ozone requires specific equipment and safety protocols.[4] |

Given the accessibility of starting materials and the robustness of the transformations, this guide will focus on providing in-depth protocols for Route A and Route B .

Strategic Overview of Synthetic Pathways

The following diagram illustrates the logical flow from a common precursor, cyclohex-3-ene-1-methanol, to the target molecule via the two primary pathways discussed.

Caption: Primary synthetic routes from a common cyclohexene derivative.

In-Depth Analysis and Protocols

Route A: Hydroformylation and Subsequent Oxidation

This pathway introduces the aldehyde functionality first via hydroformylation, followed by oxidation of the pre-existing alcohol to the target ketone.

4.1.1. Mechanistic Rationale

Hydroformylation, or the oxo process, involves the net addition of a formyl group (–CHO) and a hydrogen atom to a carbon-carbon double bond.[1] The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt. The catalytic cycle generally involves:

-

Coordination of the alkene to the metal hydride catalyst.

-

Migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.

-

CO insertion into the metal-carbon bond to form a metal-acyl species.

-

Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst.[6][7]

The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation. The choice of oxidant is critical to avoid over-oxidation of the newly installed and sensitive aldehyde group. Milder, selective reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions are ideal.

4.1.2. Experimental Workflow: Route A

Caption: Step-by-step workflow for the hydroformylation/oxidation pathway.

4.1.3. Detailed Protocol: Route A

Step 1: Hydroformylation of Cyclohex-3-ene-1-methanol

-

Reagents & Equipment:

-

Cyclohex-3-ene-1-methanol (1.0 eq)

-

Rh(acac)(CO)₂ (0.1 mol%)

-

Triphenylphosphine (2 mol%)

-

Toluene (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stir bar and gas inlet.

-

Syngas (1:1 mixture of CO:H₂)

-

-

Procedure:

-

To the autoclave, add cyclohex-3-ene-1-methanol, Rh(acac)(CO)₂, triphenylphosphine, and toluene (to make a 0.5 M solution).

-

Seal the reactor and purge three times with N₂ gas, followed by three purges with syngas.

-

Pressurize the reactor to 20 atm with syngas.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the consumption of starting material by GC analysis of aliquots.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.

-

Remove the solvent from the crude reaction mixture under reduced pressure to yield crude 4-(hydroxymethyl)cyclohexane-1-carbaldehyde, which can often be used in the next step without further purification.

-

Step 2: Oxidation of 4-(Hydroxymethyl)cyclohexane-1-carbaldehyde

-

Reagents & Equipment:

-

Crude 4-(hydroxymethyl)cyclohexane-1-carbaldehyde (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Silica gel (equal weight to PCC)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, prepare a slurry of PCC and silica gel in DCM.

-

Dissolve the crude intermediate from Step 1 in anhydrous DCM and add it to the PCC slurry in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, washing thoroughly with additional ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford pure this compound.

-

Route B: Wacker-Tsuji Oxidation and Subsequent Alcohol Oxidation

This orthogonal strategy first installs the ketone via oxidation of the double bond and then converts the primary alcohol to the target aldehyde.

4.2.1. Mechanistic Rationale

The Wacker-Tsuji oxidation transforms an alkene into a ketone.[2] The key steps in the catalytic cycle are:

-

Coordination of the alkene to the Pd(II) center.

-

Nucleophilic attack of water on the coordinated alkene, forming a hydroxy-palladation intermediate. This is the regiochemistry-determining step.

-

β-hydride elimination to form a palladium-hydride and a vinyl alcohol complex, which tautomerizes to the ketone.

-

The resulting Pd(0) is re-oxidized to Pd(II) by a co-oxidant, typically a copper salt (e.g., CuCl₂), which is in turn regenerated by molecular oxygen.[2][3]

For the second step, the oxidation of the primary alcohol in 4-(hydroxymethyl)cyclohexan-1-one to an aldehyde requires a selective reagent that will not interfere with the existing ketone. Reagents such as Dess-Martin periodinane (DMP) or catalytic methods using TEMPO with a co-oxidant are highly effective.

4.2.2. Experimental Workflow: Route B

Caption: Step-by-step workflow for the Wacker-Tsuji/oxidation pathway.

4.2.3. Detailed Protocol: Route B

Step 1: Wacker-Tsuji Oxidation of Cyclohex-3-ene-1-methanol

-

Reagents & Equipment:

-

Cyclohex-3-ene-1-methanol (1.0 eq)

-

Palladium(II) chloride (PdCl₂) (5 mol%)

-

Copper(I) chloride (CuCl) (1.0 eq)

-

N,N-Dimethylformamide (DMF) and Water (e.g., 7:1 v/v)

-

Oxygen balloon

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve cyclohex-3-ene-1-methanol in the DMF/water solvent mixture.

-

Add CuCl and PdCl₂ to the solution.

-

Evacuate and backfill the flask with oxygen from a balloon.

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours. The solution should turn from green to brown/black and back to green as the catalyst turns over.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(hydroxymethyl)cyclohexan-1-one.

-

Step 2: TEMPO-Catalyzed Oxidation of 4-(Hydroxymethyl)cyclohexan-1-one

-

Reagents & Equipment:

-

Crude 4-(hydroxymethyl)cyclohexan-1-one (1.0 eq)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1 mol%)

-

Potassium bromide (KBr) (0.1 eq)

-

Sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude intermediate in DCM. Add an aqueous solution of NaHCO₃ and KBr.

-

Add TEMPO to the biphasic mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Add the NaOCl solution dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir at 0 °C for 1-2 hours until TLC indicates full conversion of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes.

-

Separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford pure this compound.

-

Conclusion and Future Outlook

The synthesis of this compound from cyclohexene derivatives is readily achievable through logical, multi-step sequences. Both the hydroformylation-oxidation and the Wacker-oxidation pathways offer reliable access to this key synthetic intermediate, each with distinct advantages. The choice of route may depend on available equipment (e.g., high-pressure reactors for hydroformylation) and cost considerations.

Future research in this area should focus on developing more atom-economical and greener methodologies. The development of heterogeneous catalysts for these transformations could simplify purification and catalyst recycling. Furthermore, exploring one-pot procedures, where sequential reactions occur in the same vessel, would significantly improve process efficiency, reduce waste, and represent a major advance in the sustainable synthesis of this valuable building block.

References

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]

- 2. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

4-Oxocyclohexanecarbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Role of a Bifunctional Building Block

4-Oxocyclohexanecarbaldehyde, a seemingly simple organic molecule, holds significant potential as a versatile building block for the synthesis of complex molecular architectures, particularly within the realm of pharmaceutical research and drug development. Its structure, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, offers two distinct points for chemical modification. This bifunctionality allows for the strategic and sequential introduction of different molecular fragments, making it an attractive intermediate for the construction of novel therapeutics. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this compound, with a particular focus on its relevance to drug discovery professionals.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as larger-scale synthetic needs. The typical purity offered by most vendors is around 95%, with the compound usually supplied as a liquid. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

| Supplier | Product Name(s) | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich (via Ambeed) | This compound | 96184-81-5 | 95% | 100 mg, 250 mg, 1 g, 5 g |

| Chemsrc | This compound, 4-Formylcyclohexanone | 96184-81-5 | 95% - 98% | Inquiry for various quantities |

| CP Lab Safety | This compound | 96184-81-5 | min 95% | 100 mg |

| Achmem | This compound | 96184-81-5 | Not specified | Inquiry |

| AiFChem | This compound | 96184-81-5 | Not specified | Inquiry |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability directly with the suppliers.

Synthesis of this compound: A Field-Proven Protocol

While commercially available, in-house synthesis of this compound may be necessary for various reasons, including the need for higher purity, specific isotopic labeling, or cost-effectiveness at a larger scale. A common and reliable method involves the hydrolysis of a protected precursor. The following protocol is based on established chemical literature.[1]

Reaction Scheme:

Caption: Synthesis of this compound via hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane (10.55 g) with water (130 ml) and glacial acetic acid (200 ml).

-

Heating: Heat the mixture to reflux and maintain this temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.

-

Extraction (1): Extract the resulting distillate twice with methylene chloride.

-

Neutralization and Extraction (2): Dilute the distillation residue (a yellow oil) with 200 ml of water. Neutralize the aqueous solution with a saturated sodium carbonate solution. Extract the neutralized solution three times with methylene chloride.

-

Washing and Back-Extraction: Wash the combined organic phases with a saturated sodium carbonate solution. Back-extract the aqueous phases with methylene chloride to ensure complete recovery of the product.

-

Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the residual yellow oil by vacuum distillation to yield this compound (boiling point: 70°C at 0.15 Torr).[1]

Alternative Synthetic Approaches:

Other synthetic strategies for the preparation of this compound often involve the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)cyclohexanone. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[2][3][4][5] The Swern oxidation is known for its high selectivity for primary alcohols and tolerance of other functional groups, such as the ketone in the starting material.[2][6]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[7][8][9][10][11] This method is advantageous as it avoids the use of toxic chromium-based reagents and typically has a straightforward workup.[8]

Caption: Alternative synthesis via oxidation of the corresponding alcohol.

Quality Control and Specifications for Pharmaceutical Applications

When this compound is intended for use as a starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), it must meet stringent quality control standards as outlined by regulatory bodies such as the FDA and EMA.[12][13][14][15] The specifications for such an intermediate are critical to ensure the safety, efficacy, and consistency of the final drug product.[][17][18]

Key Quality Attributes and Analytical Methods:

A comprehensive Certificate of Analysis (CoA) for pharmaceutical-grade this compound should include the following tests and acceptance criteria:

| Parameter | Analytical Method | Typical Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Colorless to pale yellow liquid | Ensures consistency and flags potential gross contamination. |

| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the reference spectrum | Confirms the chemical structure of the material. |

| Assay (Purity) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | Quantifies the amount of the desired compound and ensures its potency as a reagent.[] |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent chemical reactions and affect the stability of the material. |

| Related Substances/Impurities | GC or HPLC | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0% | Controls the level of process-related impurities and degradation products that could affect the quality of the API.[14] |

| Residual Solvents | Headspace GC | Conforms to ICH Q3C limits | Ensures that solvents used in the synthesis are removed to levels that are safe for human health. |

¹H and ¹³C NMR Spectral Data (Predicted):

While an experimental spectrum should always be used for confirmation, the following are the expected chemical shifts for this compound.

-

¹H NMR (CDCl₃): The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (due to coupling with the adjacent methine proton) in the downfield region, typically around δ 9.5-10.0 ppm. The protons on the cyclohexane ring would appear as complex multiplets in the region of δ 1.5-3.0 ppm.

-

¹³C NMR (CDCl₃): The aldehyde carbonyl carbon is expected around δ 200-205 ppm, and the ketone carbonyl carbon around δ 208-212 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region, typically between δ 25-50 ppm.

Applications in Drug Development: A Bifunctional Scaffold for PROTACs and Beyond

The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The aldehyde can be readily transformed into a variety of functional groups, such as amines, alcohols, and carboxylic acids, while the ketone provides another site for modification, for example, through reductive amination or Wittig-type reactions.

One of the most promising applications for such a scaffold is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[19] A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.[19][]

The linker is a critical component of a PROTAC, and its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[19][][21] this compound can serve as a rigid core for the linker, providing a defined spatial orientation for the two ligands. The aldehyde and ketone functionalities can be used as handles to attach the two different ligands, either directly or after further chemical modification.

Caption: Role of this compound in PROTAC synthesis.

The use of a cyclohexane ring as part of the linker can improve the physicochemical properties of the PROTAC, such as its solubility and cell permeability, and can also influence the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and development. Its bifunctional nature allows for the creation of complex and diverse molecular scaffolds, making it particularly well-suited for the synthesis of PROTACs and other novel therapeutic agents. A thorough understanding of its commercial landscape, synthetic routes, and the stringent quality control measures required for its use in pharmaceutical applications is essential for any researcher or drug development professional looking to leverage the unique chemical properties of this versatile intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dess–Martin Periodinane [merckmillipore.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. gov.il [gov.il]

- 14. pharmtech.com [pharmtech.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 21. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Oxocyclohexanecarbaldehyde

An In-Depth Technical Guide to the Safe Handling and Management of 4-Oxocyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating both a ketone and an aldehyde, making it a valuable intermediate in organic synthesis and drug development. Its reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. We will delve into its physicochemical properties, toxicological profile, and reactivity, offering field-proven insights and detailed protocols for its safe management in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Understanding the Molecule: Physicochemical and Hazard Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. This compound (CAS No. 96184-81-5) is a colorless to light yellow liquid with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96184-81-5 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 223 °C | [3] |

| Flash Point | 81 °C | [3] |

| Density | 1.151 g/cm³ | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

The presence of both an aldehyde and a ketone functional group dictates the reactivity and toxicological profile of this molecule. Aldehydes are well-understood to be reactive electrophiles, a characteristic that underpins their utility in synthesis as well as their potential for biological activity and toxicity.[4][5]

GHS Hazard Classification and Its Implications

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.[6] this compound is classified with the following hazards:

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Flammable Liquids (Category 4) | H227: Combustible liquid | Warning | None | [1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Exclamation Mark | [1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Exclamation Mark | [1] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark | [1] |

Causality Insight: The aldehyde functional group is a primary contributor to the irritant properties of this compound. Aldehydes are known to react with biological nucleophiles, such as the amine groups in proteins and DNA, leading to the formation of adducts.[4][5] This covalent modification can disrupt normal cellular function, triggering inflammatory responses that manifest as skin, eye, and respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of laboratory safety is a hierarchical approach to hazard control. Engineering controls provide the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

The Primacy of Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area.[7] Due to its potential for respiratory irritation, a certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.[8] The fume hood serves to capture and exhaust airborne contaminants, thereby minimizing the inhalation exposure risk to the operator.

Experimental Workflow: Safe Handling in a Fume Hood

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual operator from residual risks and in the event of a spill or splash.[9][10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened.[7] Given that this compound is a skin irritant, appropriate chemical-resistant gloves are critical. Nitrile or butyl rubber gloves are recommended.[11] It is advisable to double-glove, especially for prolonged handling.[12] Gloves should be inspected for integrity before use and changed regularly, or immediately if contamination is suspected.[13]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, an air-purifying respirator with an organic vapor cartridge may be necessary.[11]

Prudent Practices for Storage and Handling

The inherent reactivity of aldehydes necessitates careful consideration of storage and handling procedures to ensure the stability and integrity of the compound.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[12] The recommended storage temperature is under -20°C in a freezer.[3] To prevent oxidation and degradation, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[3][12] Containers should be tightly sealed and clearly labeled.[12]

Chemical Incompatibility

Aldehydes are susceptible to oxidation and can react vigorously with oxidizing agents. Therefore, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.

Logical Relationship: Reactivity and Storage

Caption: Reactivity of aldehydes informs storage requirements.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount for effectively managing accidental releases and exposures.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

-

Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14]

-

Control Ignition Sources: As this compound is a combustible liquid, all sources of ignition should be eliminated.[14]

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.[15]

-

Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[16] Work from the outside of the spill inward to prevent spreading.[17] Do not use combustible materials like paper towels for initial containment.[15]

-

Cleanup: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[18]

-

Decontamination: Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[19]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[20]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[16]

Protocol for Waste Management:

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.[16] Do not mix with other waste streams.

-

Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[21][22]

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[16][22] Do not pour down the drain.[22]

Conclusion

This compound is a versatile chemical intermediate whose safe utilization hinges on a proactive and informed approach to laboratory safety. By understanding its inherent reactivity and toxicological profile, and by rigorously adhering to the engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can mitigate the risks associated with its use. A culture of safety, grounded in the scientific principles that inform these precautions, is essential for the protection of laboratory personnel and the environment.

References

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]

- 3. 4-OXO-CYCLOHEXANECARBOXALDEHYDE CAS#: 96184-81-5 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. epa.gov [epa.gov]

- 11. homework.study.com [homework.study.com]

- 12. benchchem.com [benchchem.com]

- 13. pppmag.com [pppmag.com]

- 14. oehs.tulane.edu [oehs.tulane.edu]

- 15. jk-sci.com [jk-sci.com]

- 16. benchchem.com [benchchem.com]

- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 18. sites.rowan.edu [sites.rowan.edu]

- 19. chem.washington.edu [chem.washington.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. oehs.tulane.edu [oehs.tulane.edu]

Solubility of 4-Oxocyclohexanecarbaldehyde in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Oxocyclohexanecarbaldehyde in Common Organic Solvents

Abstract

This compound is a bifunctional organic molecule of significant interest in organic synthesis and as a building block in pharmaceutical development. Its utility is profoundly influenced by its solubility, a critical parameter that governs reaction kinetics, purification efficiency, and formulation viability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility, present a validated experimental protocol for its quantitative determination, and offer a predicted solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile compound.

Introduction: The Physicochemical Importance of this compound

This compound (C₇H₁₀O₂, Molar Mass: 126.15 g/mol ) is a cyclic keto-aldehyde. Its structure features a non-polar cyclohexane backbone functionalized with two polar groups: a ketone and an aldehyde. This dual-functionality makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The solubility of a compound is a fundamental property that impacts nearly every stage of chemical and pharmaceutical development, from initial reaction design to final product formulation.[2][3] A thorough understanding of how this compound interacts with various solvents is essential for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient chemical reactions.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation Development: Designing stable and bioavailable drug delivery systems in pharmaceutical applications.[4]

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis (e.g., HPLC, GC).

This guide will explore these aspects by first examining the molecular structure and its implications for intermolecular forces, followed by a detailed methodology for empirical solubility determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[5][6] The solubility of this compound is a balance between its non-polar hydrocarbon ring and its two polar carbonyl groups.

Molecular Structure and Polarity

-

Polar Moieties: The ketone and aldehyde functional groups both contain a polar carbonyl (C=O) bond. The oxygen atoms are electronegative, creating a partial negative charge (δ-), while the carbon atoms bear a partial positive charge (δ+). These groups can participate in strong dipole-dipole interactions.

-

Hydrogen Bond Acceptance: The lone pairs of electrons on the carbonyl oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic solvents like alcohols and water.

-

Non-Polar Moiety: The six-carbon cyclohexane ring is composed of non-polar C-C and C-H bonds, contributing to van der Waals (dispersion) forces. This part of the molecule favors interaction with non-polar solvents.

The presence of two polar groups on a relatively small C7 frame suggests that the compound will exhibit significant polarity. The computed LogP value (a measure of lipophilicity) for this compound is approximately -0.1, indicating a relatively hydrophilic nature.[7]

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding.

Two substances are likely to be miscible if their Hansen parameters are similar, meaning the distance between them in 3D "Hansen space" is small.[9][10] While the specific HSP values for this compound are not published, we can infer its characteristics. It would be expected to have moderate-to-high δp and δh values due to its functional groups.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical measurement is essential for obtaining precise solubility data. The Equilibrium Shake-Flask Method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[11][12]

Principle

The method involves saturating a solvent with a solute by allowing them to equilibrate for an extended period. An excess of the solid compound is added to a known volume of the solvent in a sealed flask.[13] The suspension is agitated at a constant temperature until the concentration of the dissolved solute in the liquid phase reaches a constant maximum value (equilibrium). The undissolved solid is then removed by filtration or centrifugation, and the concentration of the resulting saturated solution is determined analytically.[14]

Standard Operating Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >95% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient.

-

Solvent Addition: Add a precisely known volume (e.g., 10.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.[15][16]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment for 1-2 hours.

-

Sampling: Carefully draw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the original solubility in units such as mg/mL or g/100 mL, accounting for the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Predicted Solubility Profile and Data

While precise quantitative data requires experimental execution, a qualitative and semi-quantitative solubility profile can be predicted based on the principles of intermolecular forces.

| Solvent | Solvent Class | Key Intermolecular Forces with Solute | Predicted Solubility |

| Hexane | Non-Polar | Dispersion | Poor / Insoluble |

| Toluene | Non-Polar (Aromatic) | Dispersion, π-π stacking | Low |

| Diethyl Ether | Weakly Polar | Dispersion, weak dipole-dipole | Medium |

| Dichloromethane | Polar Aprotic | Dispersion, dipole-dipole | High |

| Acetone | Polar Aprotic | Dispersion, strong dipole-dipole | High / Miscible |

| Ethyl Acetate | Polar Aprotic | Dispersion, strong dipole-dipole | High |

| Tetrahydrofuran (THF) | Polar Aprotic | Dispersion, strong dipole-dipole | High / Miscible |

| Acetonitrile | Polar Aprotic | Dispersion, strong dipole-dipole | High |

| Methanol | Polar Protic | Dispersion, dipole-dipole, H-bonding | High / Miscible |

| Ethanol | Polar Protic | Dispersion, dipole-dipole, H-bonding | High / Miscible |

| Water | Polar Protic | Dispersion, dipole-dipole, H-bonding | Medium / Partial |

Discussion of Predicted Solubility

-

Non-Polar Solvents (e.g., Hexane): The strong polar interactions holding the solute molecules together are not overcome by the weak dispersion forces offered by hexane, leading to poor solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have strong dipoles that can effectively solvate the polar ketone and aldehyde groups of the solute through dipole-dipole interactions. This strong solute-solvent interaction leads to high solubility.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in both dipole-dipole interactions and hydrogen bonding with the carbonyl oxygens of the solute. This multi-faceted interaction results in very high solubility, likely miscibility.

-

Water: While water is a highly polar, protic solvent, the non-polar C7 hydrocarbon backbone of the solute can disrupt water's strong hydrogen bonding network. This leads to only partial or medium solubility, where the energetic cost of breaking water-water bonds is not fully compensated by solute-water interactions. Generally, organic compounds with more than five or six carbons tend to see a sharp decrease in water solubility.[4]

Diagram: Dominant Intermolecular Interactions

Caption: Solute-solvent interactions for this compound.

Conclusion

This compound is a polar molecule with solubility characteristics dominated by its two carbonyl functional groups. It is predicted to be highly soluble in polar aprotic (e.g., acetone, THF) and polar protic (e.g., ethanol, methanol) solvents, while exhibiting poor solubility in non-polar solvents like hexane. Its partial solubility in water reflects the balance between its polar functionality and non-polar hydrocarbon structure. For precise applications, the gold-standard shake-flask method is recommended for quantitative determination. This comprehensive understanding of its solubility profile is paramount for the effective and efficient use of this compound in research and development.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. chem.ws [chem.ws]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. youtube.com [youtube.com]

- 16. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Stereochemistry of 4-Oxocyclohexanecarbaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarbaldehyde, a bifunctional organic molecule, presents a fascinating case study in stereochemistry, offering a rich landscape for exploring conformational preferences and stereoselective reactions. Its cyclohexane framework, substituted with both a ketone and an aldehyde group at the 1 and 4 positions, serves as a versatile scaffold in organic synthesis. The interplay between these two carbonyl functionalities dictates the molecule's reactivity and provides multiple sites for chemical modification. This guide delves into the core stereochemical principles governing this compound and its derivatives, providing a comprehensive resource for researchers in synthetic chemistry and drug development. Understanding the stereochemical nuances of this molecule is paramount for controlling the three-dimensional architecture of its derivatives, a critical aspect in the design of new therapeutic agents and functional materials.

Part 1: Conformational Analysis of the this compound Core

The stereochemical behavior of this compound is fundamentally dictated by the conformational preferences of its six-membered ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this 1,4-disubstituted cyclohexane, the formyl group (-CHO) can occupy either an axial or an equatorial position, leading to a dynamic equilibrium between two chair conformers.

The relative stability of these conformers is determined by the steric demands of the substituent, a concept quantified by "A-values." The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2][3] For the formyl group, the A-value is approximately 0.7 kcal/mol, indicating a preference for the equatorial position to alleviate steric interactions with the syn-axial hydrogens.[4]

dot graph conformational_equilibrium { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"];

axial [pos="0,0!", image="axial_conformer.png", label=""]; equatorial [pos="3,0!", image="equatorial_conformer.png", label=""];

axial -> equatorial [label="Ring Flip", fontcolor="#202124", color="#4285F4"]; equatorial -> axial [label="", fontcolor="#202124", color="#4285F4"];

labelloc="b"; label="Conformational Equilibrium of this compound"; fontcolor="#202124"; } /dot

Caption: The two chair conformers of this compound in equilibrium.

The presence of the ketone at the C4 position does not significantly alter the fundamental preference for the equatorial formyl group. The sp² hybridized carbonyl carbon of the ketone flattens the ring slightly at that position, but the steric hindrance of an axial formyl group remains the dominant factor. Therefore, the conformer with the equatorial formyl group is the major species at equilibrium. This conformational bias has profound implications for the stereochemical outcome of reactions at both the aldehyde and ketone functionalities.

Part 2: Stereoselective Reactions at the Carbonyl Centers

The distinct reactivity of the aldehyde and ketone groups, coupled with the conformational preferences of the cyclohexane ring, allows for a range of stereoselective transformations.

Reduction of the Carbonyl Groups

The reduction of this compound can, in principle, yield four possible stereoisomeric diols. However, by carefully selecting the reducing agent and reaction conditions, specific stereoisomers can be favored.

The aldehyde functionality is generally more reactive towards nucleophilic attack than the ketone. This difference in reactivity allows for the selective reduction of the formyl group.

Experimental Protocol: Selective Reduction with Sodium Borohydride [5][6]

-

Dissolve this compound (1.0 eq) in methanol or ethanol to a concentration of 0.1 M in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 0.25-0.30 eq) portion-wise to the stirred solution. The substoichiometric amount of the reducing agent is crucial for selectivity.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(hydroxymethyl)cyclohexan-1-one.

dot graph reduction_aldehyde { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, arrowsize=0.8, color="#34A853"];

Start [label="this compound"]; Reagent [label="NaBH4 (0.3 eq)\nMeOH, 0 °C", shape=plaintext, fontcolor="#EA4335"]; Product [label="4-(Hydroxymethyl)cyclohexan-1-one"];

Start -> Product [label="Selective Aldehyde Reduction"]; } /dot

Caption: Selective reduction of the aldehyde group in this compound.

Subsequent reduction of the ketone in 4-(hydroxymethyl)cyclohexan-1-one, or the direct reduction of both carbonyls in this compound with excess reducing agent, leads to the formation of cis- and trans-4-(hydroxymethyl)cyclohexan-1-ol. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl carbon.

-

Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer).

-

Equatorial Attack: Leads to the formation of the axial alcohol (cis isomer).

Generally, small, unhindered reducing agents like sodium borohydride favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer) as the major product. This is due to the less hindered trajectory of the nucleophile approaching from the axial face. Conversely, bulky reducing agents, such as those containing large substituents, favor equatorial attack, yielding the axial alcohol (cis isomer) as the major product due to steric hindrance with the axial hydrogens.

Experimental Protocol: Diastereoselective Reduction to Diols [7][8]

-

Dissolve this compound (1.0 eq) in methanol (0.1 M).

-

Cool the solution to 0 °C.

-

Add an excess of sodium borohydride (NaBH₄, 2.2 eq) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, carefully add 1 M HCl to quench the reaction.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

The resulting mixture of cis- and trans-4-(hydroxymethyl)cyclohexan-1-ol can be separated by column chromatography.

| Diol Isomer | Hydroxymethyl Group | Hydroxyl Group |

| cis | Equatorial | Axial |

| trans | Equatorial | Equatorial |

Nucleophilic Addition of Organometallic Reagents

The addition of Grignard or organolithium reagents to the carbonyl groups of this compound provides a route to tertiary and secondary alcohols with the formation of new carbon-carbon bonds. The stereoselectivity of these additions is influenced by both the conformation of the starting material and the nature of the organometallic reagent.[9][10][11]

As with hydride reduction, the approach of the nucleophile can be either axial or equatorial. For the more reactive aldehyde, the incoming nucleophile will preferentially attack from the less hindered face, which is dictated by the preferred equatorial conformation of the formyl group.

The Wittig Reaction

The Wittig reaction provides a powerful method for converting carbonyls into alkenes.[12][13][14] The aldehyde group of this compound is significantly more reactive towards Wittig reagents than the ketone. This chemoselectivity allows for the selective formation of a vinyl group at the C1 position. The stereochemistry of the resulting double bond (E/Z) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[13]

Experimental Protocol: Selective Wittig Olefination [12]

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in dry THF.

-

Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq) to generate the ylide.

-

Stir the resulting colored solution for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

dot graph wittig_reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, arrowsize=0.8, color="#FBBC05"];

Start [label="this compound"]; Reagent [label="Ph3P=CHR\n(Wittig Reagent)", shape=plaintext, fontcolor="#EA4335"]; Product [label="4-Oxo-1-vinylcyclohexane\nDerivative"];

Start -> Product [label="Selective Olefination"]; } /dot

Caption: Selective Wittig reaction at the aldehyde position.

Cyanohydrin Formation